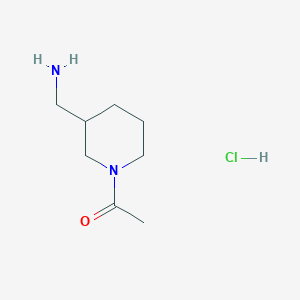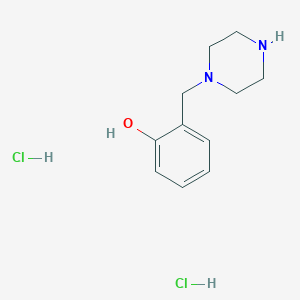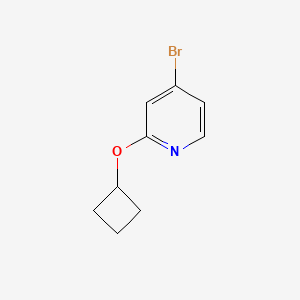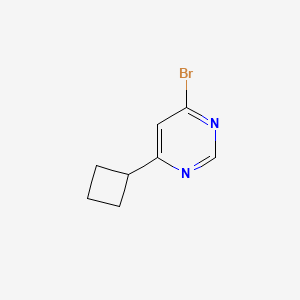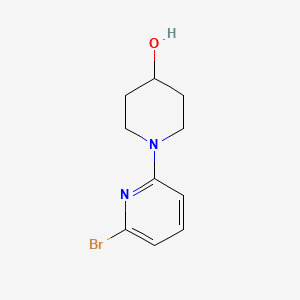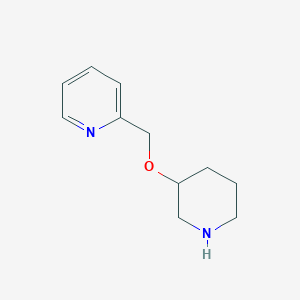![molecular formula C14H25Cl3N4 B1520258 3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride CAS No. 1235440-83-1](/img/structure/B1520258.png)
3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride
Descripción general
Descripción
This compound is a chemical substance with the CAS number 1235440-83-1 . It has a molecular weight of 355.73 and a molecular formula of C14H25Cl3N4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4.3ClH/c1-2-17-6-8-18(9-7-17)11-12-4-3-5-13(10-12)14(15)16;;;/h3-5,10H,2,6-9,11H2,1H3,(H3,15,16);3*1H . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.73 and a molecular formula of C14H25Cl3N4 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is a valuable pharmacophore in drug discovery, particularly in the development of treatments for various conditions. It’s been used in the synthesis of benzimidazole analogs of sildenafil, which are marketed for the treatment of erectile dysfunction . The compound’s structural similarity to piperazine, a known pharmacophore, suggests potential applications in creating new therapeutic agents.
Veterinary Medicine
As an intermediate in veterinary medicine, this compound contributes to the synthesis of drugs that can treat a range of conditions in animals. Its role in veterinary applications underscores the compound’s versatility and importance in medical research beyond human health .
Dye Preparation
The compound serves as a precursor in the preparation of dyes. Its chemical structure allows for the creation of various dye molecules, which can be used in scientific research for staining or labeling biological specimens .
Material Science
In material science, the compound could be used to modify the surface properties of materials or in the synthesis of novel polymers with specific characteristics. Its molecular structure allows for interactions that can lead to new material properties .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in NMR, HPLC, LC-MS, and UPLC, providing essential data for research and quality control .
Biological Studies
The compound’s potential biological activity, as suggested by its structural relation to piperazine derivatives, makes it a candidate for studies in antimicrobial, antifungal, and antipsychotic properties. Research in this area could lead to the discovery of new bioactive molecules .
Chemical Synthesis
It is used in the chemical synthesis of other complex molecules. Its reactive sites enable it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Crystallography
In crystallography, the compound can be used to study crystal structures and bonding patterns. Understanding these structures is crucial for the design of new materials and drugs with desired physical and chemical properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.3ClH/c1-2-17-6-8-18(9-7-17)11-12-4-3-5-13(10-12)14(15)16;;;/h3-5,10H,2,6-9,11H2,1H3,(H3,15,16);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDAEVTJUPTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
